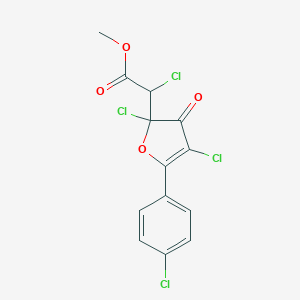
Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate, also known as Furamistat, is a synthetic compound that belongs to the class of furanocoumarins. It has been extensively studied for its potential applications in scientific research and drug development.
Mechanism of Action
Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate exerts its biological effects by inhibiting the activity of enzymes involved in various cellular processes. Specifically, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate is a potent inhibitor of serine proteases, including thrombin, trypsin, and kallikrein. By inhibiting these enzymes, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate can modulate several physiological processes, including blood coagulation, inflammation, and cell proliferation.
Biochemical and Physiological Effects
Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antiviral effects. In cancer cells, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate induces apoptosis by activating the intrinsic pathway of programmed cell death. In inflammation, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate reduces the production of pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha. In viral infections, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate inhibits the replication of viruses by blocking the activity of viral proteases.
Advantages and Limitations for Lab Experiments
Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate has several advantages for use in lab experiments, including its potent inhibitory activity against serine proteases, its broad-spectrum antiviral activity, and its ability to induce apoptosis in cancer cells. However, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate also has some limitations, including its potential toxicity, its limited solubility in water, and its high cost.
Future Directions
There are several future directions for the study of Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate, including the development of new analogs with improved pharmacological properties, the investigation of its potential use in combination therapies for cancer and viral infections, and the exploration of its mechanisms of action in different biological systems. Additionally, further studies are needed to evaluate the safety and efficacy of Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate in preclinical and clinical settings.
Synthesis Methods
Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of acetic anhydride and piperidine to form 4-chlorocinnamic acid. The 4-chlorocinnamic acid is then reacted with furan-2-carboxylic acid in the presence of thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with methyl alcohol in the presence of triethylamine to yield Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate.
Scientific Research Applications
Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate has been studied for its potential applications in various scientific research areas, including cancer research, anti-inflammatory research, and antiviral research. In cancer research, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In anti-inflammatory research, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In antiviral research, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate has been shown to inhibit the replication of several viruses, including HIV, influenza, and herpes simplex virus.
properties
CAS RN |
139266-55-0 |
|---|---|
Product Name |
Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate |
Molecular Formula |
C13H8Cl4O4 |
Molecular Weight |
370 g/mol |
IUPAC Name |
methyl 2-chloro-2-[2,4-dichloro-5-(4-chlorophenyl)-3-oxofuran-2-yl]acetate |
InChI |
InChI=1S/C13H8Cl4O4/c1-20-12(19)10(16)13(17)11(18)8(15)9(21-13)6-2-4-7(14)5-3-6/h2-5,10H,1H3 |
InChI Key |
XGHQYXJQUSVSAK-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1(C(=O)C(=C(O1)C2=CC=C(C=C2)Cl)Cl)Cl)Cl |
Canonical SMILES |
COC(=O)C(C1(C(=O)C(=C(O1)C2=CC=C(C=C2)Cl)Cl)Cl)Cl |
synonyms |
methyl 2-chloro-2-[2,4-dichloro-5-(4-chlorophenyl)-3-oxo-2-furyl]aceta te |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
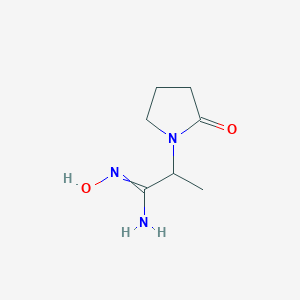




![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)

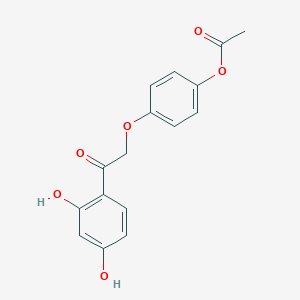


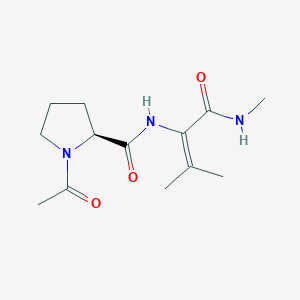
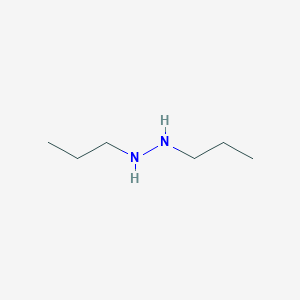
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)